molecular formula C15H21F2NO B13333395 4,4-Difluoro-1-(3-methoxyphenyl)-N,N-dimethylcyclohexan-1-amine

4,4-Difluoro-1-(3-methoxyphenyl)-N,N-dimethylcyclohexan-1-amine

Cat. No.: B13333395
M. Wt: 269.33 g/mol
InChI Key: DNAIWFIYXNEQGA-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(3-methoxyphenyl)-N,N-dimethylcyclohexan-1-amine is a chemical compound with a complex structure that includes fluorine, methoxyphenyl, and dimethylcyclohexanamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(3-methoxyphenyl)-N,N-dimethylcyclohexan-1-amine typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the methoxyphenyl group: This step usually involves electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(3-methoxyphenyl)-N,N-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,4-Difluoro-1-(3-methoxyphenyl)-N,N-dimethylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(3-methoxyphenyl)-N,N-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoro-1-(3-methoxyphenyl)butane-1,3-dione: Shares the methoxyphenyl and difluoro groups but differs in the core structure.

    4-Chloro-4,4-difluoro-1-(3-methoxyphenyl)-1,3-butanedione: Similar in structure but contains a chlorine atom instead of the dimethylamine group.

Uniqueness

4,4-Difluoro-1-(3-methoxyphenyl)-N,N-dimethylcyclohexan-1-amine is unique due to its combination of fluorine atoms, methoxyphenyl group, and dimethylamine group, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C15H21F2NO

Molecular Weight

269.33 g/mol

IUPAC Name

4,4-difluoro-1-(3-methoxyphenyl)-N,N-dimethylcyclohexan-1-amine

InChI

InChI=1S/C15H21F2NO/c1-18(2)14(7-9-15(16,17)10-8-14)12-5-4-6-13(11-12)19-3/h4-6,11H,7-10H2,1-3H3

InChI Key

DNAIWFIYXNEQGA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCC(CC1)(F)F)C2=CC(=CC=C2)OC

Origin of Product

United States

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